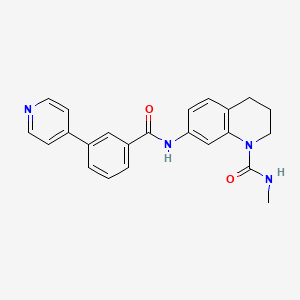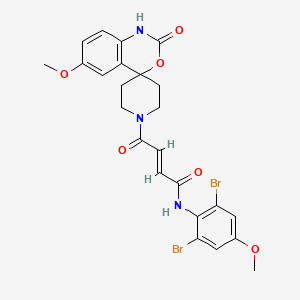
L-Sorbitol-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Sorbitol-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled form of L-Sorbitol. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications. The carbon-13 isotope is a non-radioactive, stable isotope of carbon, making this compound a valuable tool for tracing and quantifying biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Sorbitol-13C can be synthesized through the catalytic hydrogenation of L-glucose-13C. The process involves the reduction of L-glucose-13C using a hydrogen catalyst under specific conditions to produce this compound. The reaction typically requires a metal catalyst such as nickel or platinum and is carried out under high pressure and temperature to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for the efficient and cost-effective production of this compound. The process is optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications.
Chemical Reactions Analysis
Types of Reactions
L-Sorbitol-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce L-sorbose-13C using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: The compound can be further reduced to produce other sugar alcohols under specific conditions.
Substitution: this compound can participate in substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate, typically used under acidic conditions.
Reduction: Metal catalysts such as nickel or platinum are used under high pressure and temperature.
Substitution: Various reagents, including halogens and acids, can be used to facilitate substitution reactions.
Major Products
Oxidation: L-sorbose-13C
Reduction: Other sugar alcohols
Substitution: Derivatives of this compound with different functional groups
Scientific Research Applications
L-Sorbitol-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical processes.
Biology: Employed in studies of carbohydrate metabolism and the role of sugar alcohols in cellular processes.
Medicine: Utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of bio-based materials, such as polyurethanes, where it serves as a polyol component.
Mechanism of Action
L-Sorbitol-13C exerts its effects primarily through its role as a tracer in biochemical processes. The carbon-13 isotope allows for the precise tracking of the compound within biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular targets and pathways involved include various enzymes and metabolic pathways related to carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
D-Sorbitol-13C: Another carbon-13 labeled sugar alcohol, used in similar applications but with different stereochemistry.
L-Glucose-13C: A carbon-13 labeled form of glucose, used as a precursor in the synthesis of L-Sorbitol-13C.
D-Glucose-13C: A carbon-13 labeled form of glucose, widely used in metabolic studies.
Uniqueness
This compound is unique due to its specific stereochemistry and stable isotope labeling, which allows for precise tracking and quantification in various scientific applications. Its use as a tracer in metabolic studies provides valuable insights into biochemical processes that are not easily achievable with other compounds.
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i1+1/t3-,4+,5+,6+/m1 |
InChI Key |
FBPFZTCFMRRESA-NDTSWHIVSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)






![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)



![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)


